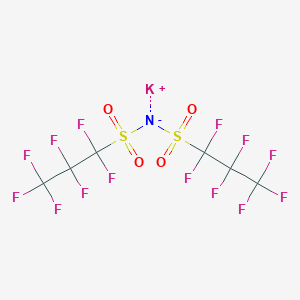
Potassium bis((perfluoropropyl)sulfonyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium bis((perfluoropropyl)sulfonyl)amide is a chemical compound known for its unique properties and applications in various fields. It is a white crystalline solid that is soluble in water and has a molecular formula of C6F12KNO4S2. This compound is particularly noted for its stability and reactivity, making it valuable in both industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium bis((perfluoropropyl)sulfonyl)amide typically involves the reaction of perfluoropropylsulfonyl fluoride with potassium amide. The reaction is carried out in an aprotic solvent such as tetrahydrofuran at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
C3F7SO2F+KNH2→C6F12KNO4S2+HF
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process includes rigorous purification steps to remove any impurities and ensure the product meets industrial standards.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically sulfonamide derivatives.
Oxidation Reactions: The products depend on the specific oxidizing agent used but generally include oxidized forms of the sulfonyl group.
科学的研究の応用
Potassium bis((perfluoropropyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Potassium bis((perfluoropropyl)sulfonyl)amide involves its ability to act as a nucleophile in various chemical reactions. The sulfonyl group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
- Potassium bis(fluorosulfonyl)imide
- Lithium bis(trifluoromethanesulfonyl)imide
- Sodium bis(perfluoroethylsulfonyl)imide
Comparison: Potassium bis((perfluoropropyl)sulfonyl)amide is unique due to its specific perfluoropropyl group, which imparts distinct chemical properties compared to other similar compounds. For example, it has different solubility and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.
特性
分子式 |
C6F14KNO4S2 |
|---|---|
分子量 |
519.3 g/mol |
IUPAC名 |
potassium;bis(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)azanide |
InChI |
InChI=1S/C6F14NO4S2.K/c7-1(8,3(11,12)13)5(17,18)26(22,23)21-27(24,25)6(19,20)2(9,10)4(14,15)16;/q-1;+1 |
InChIキー |
DUZGRBLGIBSQJY-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


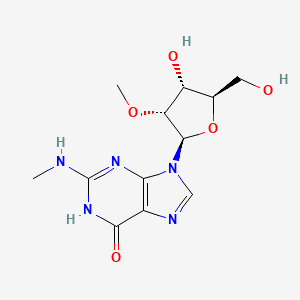
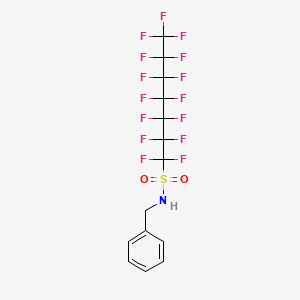
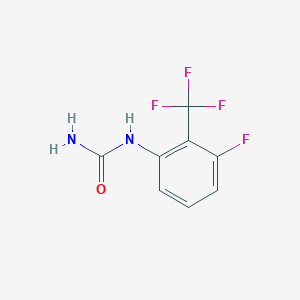
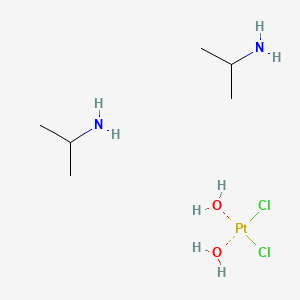

-](/img/structure/B12860689.png)
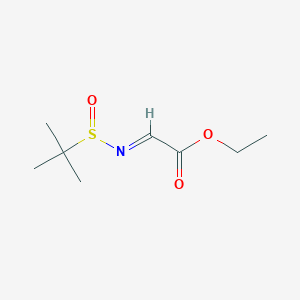


![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)

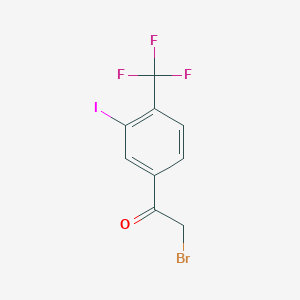
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
